2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound that features a combination of oxazole, thioether, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Thioether Group: The thioether linkage is introduced by reacting the oxazole derivative with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the acylation of the thioether-oxazole intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Its unique structure may make it suitable for use in the development of novel materials, such as organic semiconductors or polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-((5-phenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- **2-((5-(4-chlorophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- **2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
The presence of the 4-bromophenyl group in 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide distinguishes it from similar compounds. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more effective for certain applications.
Biological Activity
The compound 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features an oxazole ring substituted with a bromophenyl group and a thioether linkage, alongside an acetamide moiety. The synthesis typically involves multi-step reactions, including the formation of the oxazole ring and subsequent modifications to introduce the thioether and acetamide functionalities.
Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Analgesic and Anti-inflammatory Effects
Research has demonstrated that oxazole derivatives can possess analgesic and anti-inflammatory activities. For example, compounds derived from the oxazole scaffold have been evaluated in writhing tests and hot plate assays, showing promising results in pain relief without significant toxicity .
Neuroprotective Properties
The neuroprotective potential of oxazole derivatives has also been explored. A study highlighted that certain oxazole compounds could inhibit acetylcholinesterase (AChE), which is critical for neurodegenerative conditions like Alzheimer's disease. This inhibition suggests a dual role in both neuroprotection and modulation of neurotransmitter levels .
Case Study 1: Analgesic Activity Assessment
In a controlled study, various oxazole derivatives were synthesized and tested for analgesic activity using the acetic acid-induced writhing test in mice. The results indicated that specific substitutions on the oxazole ring significantly enhanced analgesic efficacy while maintaining low toxicity profiles .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the oxazole structure could lead to increased potency against resistant strains, highlighting the importance of structure-activity relationships (SAR) in drug design .
Research Findings
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O2S/c18-11-3-1-10(2-4-11)15-8-21-17(24-15)25-9-16(23)22-12-5-6-14(20)13(19)7-12/h1-8H,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSOHHBFOYCWPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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